molecular formula C14H20ClNO3 B12229976 2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide

2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide

Cat. No.: B12229976
M. Wt: 285.76 g/mol
InChI Key: VDLDMXKETCGNKI-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is a chemical compound that belongs to the class of acetamides This compound features a chlorophenyl group, a hydroxy-methoxy-methylbutyl chain, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenylacetic acid and 2-hydroxy-4-methoxy-2-methylbutylamine.

    Activation: The carboxylic acid group of 2-chlorophenylacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amidation: The activated acid is then reacted with 2-hydroxy-4-methoxy-2-methylbutylamine to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(2-hydroxyethyl)acetamide: Similar structure but with a shorter hydroxyethyl chain.

    2-(2-chlorophenyl)-N-(2-methoxyethyl)acetamide: Similar structure but with a methoxyethyl chain.

    2-(2-chlorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide: Similar structure but with a hydroxy-methylpropyl chain.

Uniqueness

2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is unique due to its specific hydroxy-methoxy-methylbutyl chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide

InChI

InChI=1S/C14H20ClNO3/c1-14(18,7-8-19-2)10-16-13(17)9-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17)

InChI Key

VDLDMXKETCGNKI-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)(CNC(=O)CC1=CC=CC=C1Cl)O

Origin of Product

United States

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